molecular formula C17H22O4 B7801519 Ethoxylated Bisphenol A

Ethoxylated Bisphenol A

Cat. No.: B7801519
M. Wt: 290.4 g/mol
InChI Key: PFZPRMFEGRUXTO-UHFFFAOYSA-N
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Description

Ethoxylated Bisphenol A is a chemical compound derived from Bisphenol A through the process of ethoxylation. This compound is primarily used in the production of epoxy resins, which are widely utilized in various industrial applications due to their excellent mechanical properties and chemical resistance. This compound is known for its ability to enhance the flexibility and toughness of the resins, making it a valuable component in the manufacturing of high-performance materials.

Scientific Research Applications

Ethoxylated Bisphenol A has a wide range of applications in scientific research and industry:

    Chemistry: Used as a monomer in the synthesis of epoxy resins, which are essential in coatings, adhesives, and composite materials.

    Biology: Utilized in the development of biocompatible materials for medical devices and implants.

    Medicine: Employed in the formulation of dental composites and sealants due to its excellent mechanical properties and low toxicity.

    Industry: Applied in the production of high-performance coatings, adhesives, and sealants for automotive, aerospace, and construction industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxylated Bisphenol A is synthesized through the ethoxylation of Bisphenol A. The process involves the reaction of Bisphenol A with ethylene oxide in the presence of a catalyst, typically an alkaline catalyst such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation. The general reaction can be represented as follows:

[ \text{Bisphenol A} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where Bisphenol A and ethylene oxide are continuously fed into the system. The reaction is typically conducted at elevated temperatures (around 150-200°C) and pressures (up to 10 bar) to achieve efficient ethoxylation. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethoxylated Bisphenol A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Reagents like alkyl halides, acyl chlorides, or anhydrides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Ethers, esters, and other substituted derivatives.

Mechanism of Action

The mechanism of action of Ethoxylated Bisphenol A primarily involves its ability to form cross-linked polymer networks when used in epoxy resins. The ethoxylated groups enhance the flexibility and toughness of the resulting polymers, making them more resistant to mechanical stress and chemical degradation. The molecular targets include the hydroxyl groups in the compound, which participate in the polymerization reactions, leading to the formation of strong covalent bonds within the polymer matrix.

Comparison with Similar Compounds

Ethoxylated Bisphenol A can be compared with other similar compounds such as:

    Bisphenol A: The parent compound, which lacks the ethoxylated groups and thus has different mechanical properties and applications.

    Bisphenol A Diglycidyl Ether: Another derivative used in epoxy resins, known for its high reactivity and ability to form strong cross-linked networks.

    Bisphenol F: A similar compound with a different structure, used in the production of epoxy resins with lower viscosity and better chemical resistance.

Uniqueness

This compound is unique due to its ethoxylated groups, which impart enhanced flexibility and toughness to the polymers it forms. This makes it particularly valuable in applications requiring high-performance materials with superior mechanical properties and chemical resistance.

Properties

IUPAC Name

ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2.C2H6O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;3-1-2-4/h3-10,16-17H,1-2H3;3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZPRMFEGRUXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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